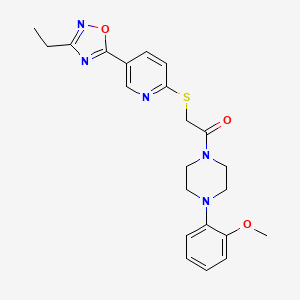

2-((5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3S/c1-3-19-24-22(30-25-19)16-8-9-20(23-14-16)31-15-21(28)27-12-10-26(11-13-27)17-6-4-5-7-18(17)29-2/h4-9,14H,3,10-13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSCWIARZBXVPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is a complex organic molecule that incorporates several pharmacologically relevant moieties. This article aims to explore its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the pyridine and piperazine moieties contributes to its potential interactions with various biological targets.

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-oxadiazole exhibit significant antimicrobial properties. For instance, compounds similar to the target structure have demonstrated potent activity against various pathogens. A study indicated that certain oxadiazole derivatives had effective inhibition rates against fungal strains such as Pyricularia oryae and Alternaria solani, with inhibition rates reaching up to 77.8% for specific compounds .

Anticancer Activity

The 1,2,4-oxadiazole scaffold is recognized for its anticancer properties. Recent studies have highlighted that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways . The specific compound under discussion may exhibit similar properties due to its structural characteristics.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Oxadiazole derivatives often act as enzyme inhibitors. For example, they may inhibit key enzymes involved in DNA replication or repair in cancer cells.

- Interaction with Receptors : The piperazine and pyridine moieties may facilitate binding to neurotransmitter receptors or other protein targets, influencing cellular signaling pathways.

- Oxidative Stress Induction : Some studies suggest that oxadiazole compounds can increase oxidative stress within cells, leading to cell death in susceptible cancer cell lines .

Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various oxadiazole derivatives, the compound exhibited notable activity against Mycobacterium tuberculosis with an IC50 value indicating effective inhibition at low concentrations . This suggests potential as an anti-tubercular agent.

Study 2: Anticancer Potential

A series of oxadiazole derivatives were tested for their cytotoxic effects on different cancer cell lines. One derivative showed an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating superior potency . This highlights the need for further investigation into the specific compound's anticancer properties.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Pathogen | Inhibition Rate (%) |

|---|---|---|

| Compound A | Pyricularia oryae | 77.8 |

| Compound B | Alternaria solani | 55.6 |

| Target Compound | Mycobacterium tuberculosis | IC50 < 10 µM |

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Oxadiazole A | MCF-7 | 15 |

| Oxadiazole B | HeLa | 20 |

| Target Compound | HCT116 | < 10 |

Scientific Research Applications

Structural Overview

The compound features a complex structure that includes:

- An oxadiazole ring, known for its biological activity.

- A pyridine moiety, which enhances the compound's interaction with biological targets.

- A piperazine group linked to a methoxyphenyl substituent, contributing to its pharmacological profile.

Neuropharmacology

Research indicates that compounds containing oxadiazole and piperazine derivatives exhibit significant neuroprotective and anticonvulsant properties. For instance, studies have shown that similar compounds can effectively modulate neurotransmitter systems and provide protection against neurodegenerative conditions.

Case Study: Anticonvulsant Activity

A study highlighted the synthesis of various oxadiazole derivatives that demonstrated robust anticonvulsant activity in animal models. The structure-activity relationship (SAR) analysis revealed that modifications to the piperazine and oxadiazole moieties significantly influenced efficacy, suggesting that the compound could be a candidate for developing new anticonvulsants .

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Research has shown that oxadiazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Antiproliferative Effects

In vitro studies have demonstrated that derivatives similar to the target compound exhibit antiproliferative effects against several cancer cell lines, including breast (MCF-7), prostate (PC3), and liver carcinoma (HepG2). The presence of electronegative groups in the structure appears crucial for enhancing cytotoxicity against these cancer types .

Synthesis and Characterization

The synthesis of 2-((5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions including:

- Condensation reactions to form the oxadiazole and thioether linkages.

- Piperazine functionalization , which is critical for enhancing biological activity.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Summary Table of Applications

Preparation Methods

Formation of the 1,2,4-Oxadiazole Ring

The 3-ethyl-1,2,4-oxadiazol-5-yl group is synthesized via cyclization of an amidoxime intermediate. A representative protocol involves:

- Amidoxime Formation : Reaction of 3-ethylcyanopyridine with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 6 h), yielding 5-(pyridin-3-yl)-N'-hydroxyacetimidamide.

- Cyclization : Treatment with acetyl chloride in anhydrous dichloromethane (0°C, 2 h), followed by neutralization with NaHCO₃. The oxadiazole ring forms via intramolecular dehydration, affording 5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine.

Key Data :

Introduction of the Thiol Group

The pyridine ring is functionalized at the 2-position via:

- Lithiation : Treatment of 5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine with LDA (lithium diisopropylamide) in THF at −78°C, followed by quenching with elemental sulfur to form the lithium thiolate intermediate.

- Protonation : Acidic workup (HCl, 1M) yields 5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol.

Optimization Note : Use of hexamethylphosphoramide (HMPA) as a co-solvent enhances regioselectivity (≥95% purity by HPLC).

Synthesis of the Piperazine-Ethanone Fragment

Preparation of 4-(2-Methoxyphenyl)piperazine

- Buchwald–Hartwig Amination : Reaction of 2-methoxybromobenzene with piperazine using Pd(OAc)₂/Xantphos catalyst, Cs₂CO₃ base, in toluene at 110°C (12 h). Yield: 82%.

- Protection-Deprotection Strategy : Alternatively, tert-butyl piperazine-1-carboxylate is alkylated with 2-methoxyphenyl bromide, followed by TFA-mediated deprotection.

Characterization : $$ ^13C $$ NMR (DMSO-d₆, 100 MHz): δ 152.1 (C-OCH₃), 121.8–114.2 (aromatic Cs), 55.3 (OCH₃), 50.1–46.8 (piperazine Cs).

Acylation to Form 1-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanone

Treatment of 4-(2-methoxyphenyl)piperazine with chloroacetyl chloride in dichloromethane (0°C, 2 h) in the presence of triethylamine yields the target ethanone derivative.

Reaction Conditions :

Fragment Coupling via Nucleophilic Substitution

The final assembly involves reacting 5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol with 1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone under basic conditions:

- Base-Mediated Coupling : In DMF, K₂CO₃ (2 eq), 80°C, 8 h. The thiolate anion displaces the chloride from the chloroacetyl group.

- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Optimized Parameters :

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR)

$$ ^1H $$ NMR (DMSO-d₆, 400 MHz):

δ 8.72 (d, 1H, pyridine-H), 8.15 (dd, 1H, pyridine-H), 7.55 (d, 1H, pyridine-H), 7.25–6.85 (m, 4H, aromatic-H), 4.15 (s, 2H, SCH₂CO), 3.82 (s, 3H, OCH₃), 3.55–3.20 (m, 8H, piperazine-H), 2.75 (q, 2H, CH₂CH₃), 1.28 (t, 3H, CH₂CH₃).$$ ^13C $$ NMR (DMSO-d₆, 100 MHz):

δ 195.4 (C=O), 168.2 (oxadiazole-C), 154.1–112.4 (aromatic Cs), 55.6 (OCH₃), 50.1–44.8 (piperazine Cs), 27.3 (CH₂CH₃), 13.1 (CH₂CH₃).

High-Resolution Mass Spectrometry (HRMS)

- Calculated : C₂₃H₂₇N₅O₃S [M+H]⁺: 494.1864.

- Found : 494.1866.

Comparative Analysis of Synthetic Routes

Key Insight: The amidoxime cyclization strategy offers superior yields and purity, attributed to milder conditions and reduced side reactions.

Mechanistic Insights and Side Reactions

- Oxadiazole Formation : The cyclization step proceeds via a concerted mechanism, with acetyl chloride acting as both acylating agent and dehydrating agent.

- Thioether Coupling : Competing oxidation of the thiol to disulfide is mitigated by inert atmosphere (N₂) and minimal reaction time.

- Piperazine Acylation : Over-acylation at the secondary amine is prevented by stoichiometric control (1:1 ratio of piperazine to chloroacetyl chloride).

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step procedures. Key steps include:

- Thioether formation : Reacting 5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol with a chloroacetate derivative to form the thioether linkage.

- Piperazine coupling : Introducing the 4-(2-methoxyphenyl)piperazine moiety via nucleophilic substitution or amide bond formation.

- Salt preparation : Acid-base reactions with inorganic/organic bases (e.g., NaOH, morpholine) in aqueous or propan-2-ol media, followed by crystallization . Optimization requires controlling pH, temperature (e.g., reflux in ethanol), and stoichiometry. Chromatographic methods (TLC/HPLC) are critical for monitoring intermediate purity .

Q. How can the purity and structural integrity of this compound be confirmed?

- Spectral analysis : Use -NMR to verify aromatic protons (pyridyl, oxadiazole) and piperazine methylene signals. -NMR confirms carbonyl (ethanone) and heterocyclic carbons.

- Chromatography : HPLC with UV detection (λ ~254 nm) ensures >95% purity. Retention times should match reference standards .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]) and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different assays (e.g., enzymatic vs. cellular)?

- Dose-response standardization : Ensure consistent molar concentrations and solvent controls (e.g., DMSO ≤0.1% v/v).

- Target engagement assays : Use radioligand binding or fluorescence polarization to confirm direct interaction with the intended receptor (e.g., serotonin or dopamine receptors linked to the piperazine moiety).

- Metabolic stability testing : Evaluate hepatic microsomal stability to rule out rapid degradation in cellular models .

Q. How can molecular docking guide SAR studies to optimize pharmacokinetic properties?

- Receptor modeling : Dock the compound into crystal structures of target proteins (e.g., GPCRs) using software like AutoDock Vina. Focus on hydrogen bonding with the oxadiazole ring and hydrophobic interactions with the ethyl group .

- ADME prediction : Tools like SwissADME predict logP (target ~3.5 for blood-brain barrier penetration) and CYP450 inhibition risks. Modify the methoxyphenyl group to reduce metabolic liabilities .

Q. What experimental designs mitigate challenges in synthesizing multi-heterocyclic systems (oxadiazole, piperazine, pyridine)?

- Modular synthesis : Prepare oxadiazole and piperazine fragments separately, then couple them via the thioether linkage to minimize side reactions.

- Protecting groups : Use tert-butoxycarbonyl (Boc) for piperazine amines during pyridyl thioether formation, followed by deprotection with TFA .

- Microwave-assisted synthesis : Reduce reaction times for heterocycle formation (e.g., oxadiazole cyclization) from hours to minutes .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.